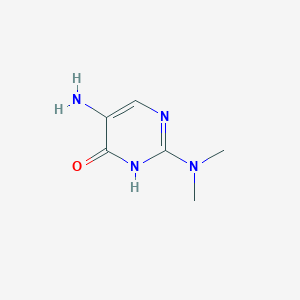

5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one

Description

5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by an amino group at position 5 and a dimethylamino substituent at position 2. This dual functionality makes it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where basicity and solubility are critical.

Properties

IUPAC Name |

5-amino-2-(dimethylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-10(2)6-8-3-4(7)5(11)9-6/h3H,7H2,1-2H3,(H,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTXGQVXNHLXMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=O)N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604535 | |

| Record name | 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72410-49-2 | |

| Record name | 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyanoacetate-Urea Cyclization

The foundational step in synthesizing substituted pyrimidines involves cyclization reactions. A patent by CN111039876A details the preparation of 4-amino-2,6-dimethoxypyrimidine using methyl cyanoacetate and urea in a sodium methoxide-mediated cyclization. While this method targets a dimethoxy derivative, its principles are adaptable to 5-amino-2-(dimethylamino)pyrimidin-4(3H)-one.

Reaction Conditions :

- Solvent : Absolute methanol or ethanol

- Temperature : Reflux at 65–80°C for 3–4 hours

- Molar Ratios : Cyanoacetate:urea:sodium = 1:1:2

- Yield : ~97% for intermediate 4-amino-2,6(1H,3H)-pyrimidinedione

This method avoids toxic phosphorus oxychloride, aligning with green chemistry principles. Adapting this route, the amino group at position 5 could be introduced via nitrosation-reduction (Section 2.1), while the dimethylamino group at position 2 may require selective methylation (Section 3.1).

Nitrosation-Reduction Pathways

A study by El-Sayed et al. demonstrates the synthesis of 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one through nitrosation of a pyrimidine precursor. This intermediate’s nitroso group is reducible to an amino group, offering a pathway to install the 5-amino substituent.

Key Steps :

- Nitrosation : Treatment with sodium nitrite in acetic acid yields the nitroso derivative.

- Reduction : Catalytic hydrogenation or hydrosulfide reduction converts nitroso to amino.

Example Protocol :

- Starting Material : 6-Amino-2-(methylthio)pyrimidin-4(3H)-one

- Nitrosation Agent : NaNO₂ in glacial acetic acid

- Temperature : Room temperature

- Yield : 82–89%

Functionalization at Position 2: Dimethylamino Group Installation

Phase-Transfer-Catalyzed Methylation

The dimethylamino group at position 2 can be installed via alkylation of a primary amine intermediate. CN111039876A employs dimethyl sulfate or dimethyl carbonate under phase-transfer conditions (tetrabutylammonium bromide) in N,N-dimethylformamide (DMF).

Optimized Conditions :

- Methylating Agent : Dimethyl carbonate (greener alternative)

- Base : Sodium hydroxide

- Catalyst : Tetrabutylammonium bromide (0.05–0.1 eq.)

- Temperature : 60–80°C for 8–10 hours

- Yield : 83%

Mechanistic Insight :

The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic methyl group from dimethyl carbonate. Phase-transfer catalysts enhance solubility and reaction efficiency in non-polar solvents like toluene.

Displacement of Leaving Groups

An alternative route involves displacing a leaving group (e.g., chloro, methylthio) with dimethylamine. For instance, replacing methylthio in 6-amino-2-(methylthio)pyrimidin-4(3H)-one with dimethylamine under basic conditions could yield the target compound.

Hypothetical Protocol :

- Substrate : 2-Chloro-5-aminopyrimidin-4(3H)-one

- Reagent : Dimethylamine (excess)

- Solvent : DMF or ethanol

- Temperature : 60–80°C

- Catalyst : Triethylamine

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Synthetic intermediates and final products require rigorous characterization. For example:

Mass Spectrometry

High-resolution mass spectra confirm molecular weights. For instance, pyrimidine acrylamides in show molecular ion peaks at m/z 378 (M⁺ + 1).

Comparative Analysis of Synthetic Routes

Industrial and Environmental Considerations

The CN111039876A method reduces phosphorus-containing wastewater by avoiding phosphorus oxychloride, aligning with industrial sustainability goals. Dimethyl carbonate, a less toxic methylating agent, replaces carcinogenic dimethyl sulfate.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Substitution: The amino and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and nucleic acid synthesis.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors The compound can act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their substituent differences are summarized below:

Key Observations :

- Lipophilicity : Methylthio and bromo substituents (e.g., 81560-03-4) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Physicochemical Properties

- Molecular Weight : Halogenated derivatives (e.g., 81560-03-4) have higher molecular weights (~230–250 g/mol), whereas the target compound (MW ≈ 168 g/mol) may exhibit better pharmacokinetic profiles .

Biological Activity

5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one (CAS No. 72410-49-2) is a heterocyclic compound belonging to the pyrimidine family, characterized by the presence of both amino and dimethylamino groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and pharmacology.

The compound can be synthesized through several methods, typically involving the cyclization of appropriate precursors under controlled conditions. Common synthetic routes include:

- Cyclization of Amidines : Reacting amidines with formamide derivatives.

- Solvents : Ethanol or methanol are commonly used, with reactions often conducted at elevated temperatures to promote cyclization.

In industrial settings, continuous flow reactors may be used to enhance yield and efficiency by allowing better control over reaction conditions .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound can function as an inhibitor or modulator, influencing various biochemical pathways. For instance, it has been noted for its potential role in enzyme interactions related to nucleic acid synthesis .

Antioxidant and Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit significant antioxidant properties. These compounds have been shown to inhibit nitric oxide (NO) production in immune-activated cells, which is crucial for managing inflammation. In vitro studies demonstrated that certain derivatives effectively suppressed NO production by at least 55% at concentrations as low as 2.5 µM .

Case Studies

- Inhibition of Nitric Oxide Production : A study focused on the biological properties of various pyrimidine derivatives found that 5-substituted analogs significantly inhibited NO production in mouse peritoneal cells. The most effective compound in this series was identified as having an IC50 value lower than that of commonly used NO inhibitors .

- Antioxidant Activity : Another study evaluated the antioxidant activities of synthesized pyrimidine acrylamides, where certain derivatives exhibited high activity levels (71–82%) compared to standard references like Trolox . This highlights the potential for developing antioxidant therapies based on this compound's structure.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 2-Amino-4,6-dimethylpyrimidine | Lacks dimethylamino group | Moderate antibacterial activity |

| 5-Amino-2-methylpyrimidine | Lacks dimethylamino group | Limited biological data |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Contains fluorine at position 5 | High NO inhibition (IC50 range: 2 µM - 36 µM) |

Q & A

Q. What synthetic strategies are recommended for preparing 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrimidinone derivatives typically involves cyclocondensation or nucleophilic substitution. For example:

- Thiophenol-based condensation : In analogous compounds (e.g., 2-Amino-5-arylthio derivatives), reacting 2-amino-4-oxo precursors with substituted thiophenols under basic conditions (e.g., KOH/EtOH) achieved yields of 72–83% .

- Propargylsulfanyl substitution : Propargyl groups introduced via nucleophilic substitution (e.g., using propargyl bromide) yielded 81% for related nitro-substituted pyrimidinones .

- One-pot methods : Dihydropyrimidinones synthesized via one-pot Biginelli-like reactions () suggest optimizing solvent (e.g., ethanol), temperature (80–100°C), and catalyst (e.g., HCl) for cyclization.

Q. Key Optimization Factors :

- Temperature : Elevated temperatures (80–100°C) improve cyclization but may degrade heat-sensitive substituents.

- Catalyst : Acidic or basic conditions influence reaction pathways; KOH/EtOH favored thioether formation in .

- Purification : Recrystallization (e.g., from DMF/EtOH) resolved impurities in compounds like 2m (melting point: 221–224°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- 1H/13C NMR : Identify substituent environments. For example:

- Methyl groups (N(CH3)2) appear as singlets at δ ~2.8–3.2 ppm .

- Pyrimidinone ring protons resonate at δ 6.5–8.5 ppm, depending on substitution .

- HRMS : Confirm molecular formula. In , [M+H]+ for C15H16N3O2S matched theoretical values within 0.3 ppm error .

- IR : Detect carbonyl (C=O, ~1680–1700 cm⁻¹) and amino (N–H, ~3300–3500 cm⁻¹) stretches .

Q. Validation Steps :

- Compare experimental data with computed spectra (e.g., DFT calculations) to resolve ambiguities.

- Use 2D NMR (COSY, HSQC) to assign overlapping signals in complex derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in melting points or spectral data during synthesis?

Methodological Answer: Discrepancies often arise from impurities or polymorphism. Strategies include:

- Recrystallization : Purify using solvent pairs (e.g., DMF/EtOH) to isolate pure polymorphs, as done for compound 2m (mp: 221–224°C vs. crude mp: 210°C) .

- Thermogravimetric Analysis (TGA) : Confirm thermal stability and detect solvates.

- Single-crystal X-ray diffraction : Resolve structural ambiguities, as in , where hydrogen bonding explained lattice stability .

Case Study : In , compound 2l (mp: 151–154°C) and 2m (mp: 221–224°C) showed variability due to arylthio substituents; X-ray data validated structural integrity .

Q. What computational approaches predict the reactivity and bioactivity of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, used DFT to analyze charge distribution in thieno-pyrimidinones .

- Molecular Docking : Screen against targets like dihydrofolate reductase (DHFR). evaluated arylaminomethyl substituents’ binding to DHFR, correlating IC50 values with substituent bulk .

- MD Simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns) .

Q. Workflow :

Optimize geometry (B3LYP/6-31G*).

Dock derivatives into target pockets (AutoDock Vina).

Validate with binding free energy calculations (MM-PBSA).

Q. How do substituents influence the biological activity of pyrimidinone derivatives, and how can this be systematically tested?

Methodological Answer:

- Structure-Activity Relationship (SAR) : In -chlorophenyl (4d, IC50: 0.8 µM) showed higher DHFR inhibition than 4-methoxyphenyl (4a, IC50: 2.1 µM) due to electron-withdrawing effects .

- Bioassay Design :

- In vitro enzyme assays : Measure IC50 using recombinant DHFR (e.g., spectrophotometric NADPH depletion).

- Cellular assays : Test cytotoxicity (MTT assay) and selectivity (e.g., vs. normal cell lines).

Q. Key Variables :

- Substituent polarity (logP): Impacts membrane permeability.

- Steric bulk: Affects binding pocket compatibility .

Q. What crystallographic techniques elucidate intermolecular interactions in pyrimidinone derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolve hydrogen bonding and π-π stacking. In , N–H⋯O (2.8–3.0 Å) and π-π interactions (3.776 Å face-to-face) stabilized the lattice .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) .

Q. Protocol :

- Grow crystals via slow evaporation (e.g., from DMSO/water).

- Collect data on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refine structures using SHELXL .

Q. How can reaction mechanisms for pyrimidinone cyclization be validated experimentally?

Methodological Answer:

- Kinetic Studies : Monitor intermediates via LC-MS. For example, proposed a three-step mechanism for dihydropyrimidinone formation, validated by isolating intermediates .

- Isotopic Labeling : Use 15N-labeled amines to track incorporation into the pyrimidinone ring.

- DFT Transition State Analysis : Identify rate-determining steps (e.g., imine formation vs. cyclization) .

Q. What strategies improve the pharmacological profile of pyrimidinone-based inhibitors?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability, as seen in for fluoropyrimidinones .

- Bioisosteric Replacement : Substitute dimethylamino with morpholino to reduce toxicity while retaining activity.

- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.